L-Seryl-L-prolyl-L-phenylalanine

Peptide characterization Ionization constant Sequence-property relationships

L-Seryl-L-prolyl-L-phenylalanine is a synthetically accessible tripeptide (Ser-Pro-Phe; molecular formula C₁₇H₂₃N₃O₅; MW 349.38 g·mol⁻¹) composed of the canonical L-amino acids serine, proline, and phenylalanine. Its primary structural feature—a proline residue flanked by a polar and an aromatic side chain—imparts restricted backbone flexibility and establishes a minimal recognition motif for proline-specific peptidases (e.g., prolyl oligopeptidase, EC 3.4.21.26).

Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
CAS No. 23827-76-1
Cat. No. B12909790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-prolyl-L-phenylalanine
CAS23827-76-1
Molecular FormulaC17H23N3O5
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1
InChIKeyQUGRFWPMPVIAPW-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-prolyl-L-phenylalanine (CAS 23827-76-1) – A Sequence-Defined Tripeptide Building Block for Enzyme Studies and Peptide Synthesis


L-Seryl-L-prolyl-L-phenylalanine is a synthetically accessible tripeptide (Ser-Pro-Phe; molecular formula C₁₇H₂₃N₃O₅; MW 349.38 g·mol⁻¹) composed of the canonical L-amino acids serine, proline, and phenylalanine. Its primary structural feature—a proline residue flanked by a polar and an aromatic side chain—imparts restricted backbone flexibility and establishes a minimal recognition motif for proline-specific peptidases (e.g., prolyl oligopeptidase, EC 3.4.21.26) [1]. Commercially, the compound is supplied as a lyophilized powder with typical purity ≥95% (HPLC) and is used as a reference standard, a protease substrate component, or a synthetic intermediate for longer bioactive peptides .

Why Simple Tripeptide Interchange is Inadequate for L-Seryl-L-prolyl-L-phenylalanine


Tripeptides with identical amino acid composition but different sequences (e.g., L-Prolyl-L-seryl-L-phenylalanine, CAS 847780-71-6) or conservative side-chain substitutions (e.g., L-Seryl-L-prolyl-L-tyrosine) are not functionally interchangeable. The N-terminal serine residue determines the local charge state and hydrogen-bonding capacity, while the Ser-Pro amide bond exhibits a measurable population of cis conformers that directly affects enzyme recognition kinetics [1]. Furthermore, the sequence influences macroscopic properties such as aqueous solubility, chromatographic retention, and susceptibility to non-specific peptidases—all of which can alter assay reproducibility if the wrong isomer is inadvertently selected. Quantitative evidence for these points is presented below .

Quantitative Differentiation of L-Seryl-L-prolyl-L-phenylalanine Relative to Closest Analogs


Divergent Ionization Behavior: Predicted pKa Shift vs. Sequence Isomer

The target compound exhibits a predicted pKa of 3.56 ± 0.10, attributed to the C-terminal phenylalanine carboxyl group whose microenvironment is influenced by the adjacent proline residue . In contrast, the sequence isomer L-Prolyl-L-seryl-L-phenylalanine (CAS 847780-71-6)—which places proline at the N-terminus—shifts the carboxyl pKa to approximately 3.40 (estimated by ACD/Labs based on the altered inductive effect of the neighboring Ser residue) . This shift, although modest (~0.16 log units), can affect HPLC retention and ionization efficiency in electrospray mass spectrometry under acidic mobile-phase conditions.

Peptide characterization Ionization constant Sequence-property relationships

Chromatographic Retention and Hydrophobicity: LogP Separation Between Isomers

The target tripeptide displays a predicted LogP (octanol-water partition coefficient) of -1.2 ± 0.4, reflecting the influence of the N-terminal serine hydroxyl group that increases polarity relative to the isomer . The sequence isomer L-Prolyl-L-seryl-L-phenylalanine shows a slightly higher computed LogP of -0.9 ± 0.4 (ACD/Labs), consistent with the less polar N-terminal proline . The ~0.3 LogP difference translates to a measurable shift in reverse-phase HPLC retention time (estimated ΔtR ≈ 1.5–2.5 min on a standard C18 column with water/acetonitrile gradient).

RP-HPLC Lipophilicity Peptide purification

Protease Susceptibility: Sequence-Dependent Resistance to Aminopeptidase Degradation

Tripeptides bearing an N-terminal serine are generally susceptible to cleavage by aminopeptidases (e.g., leucine aminopeptidase, EC 3.4.11.1); however, the presence of proline at position 2 introduces a kink that sterically hinders aminopeptidase access [1]. In contrast, the isomer L-Prolyl-L-seryl-L-phenylalanine places proline at the N-terminus, making it a known poor substrate for most aminopeptidases but a potential substrate for proline aminopeptidase (EC 3.4.11.5) [2]. While direct kinetic data (kcat/Km) for the target compound are absent from the public literature, class-level inference from systematically studied Xaa-Pro dipeptides predicts that L-Seryl-L-prolyl-L-phenylalanine is hydrolyzed by broad-specificity aminopeptidases at a rate approximately 10- to 100-fold slower than tripeptides without a penultimate proline (e.g., Ser-Ala-Phe) [1].

Enzymatic stability Peptide half-life Exopeptidase resistance

Prolyl Oligopeptidase Recognition: The Ser-Pro-Phe Motif as a Natural Cleavage Intermediate

The tripeptide Ser-Pro-Phe corresponds to the C-terminal fragment of the bioactive nonapeptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) and is generated upon consecutive cleavage by prolyl oligopeptidase (POP, EC 3.4.21.26) [1]. The longer substrate Abz-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-Gln-EDDnp is cleaved at the Phe-Ser bond with a Km of 13.6 μM and kcat of 3.96 s⁻¹ by the metalloprotease ZapA [2], demonstrating that the Ser-Pro-Phe sequence is embedded within a high-affinity protease recognition site. While the isolated tripeptide is not a POP substrate per se (POP requires a longer peptide), it serves as an authentic reference standard for identifying bradykinin degradation products by LC-MS/MS [1].

Prolyl oligopeptidase Bradykinin metabolism Enzyme kinetics

Conformational Ensemble: Differential cis/trans Proline Isomer Populations

Ion mobility-mass spectrometry (IM-MS) studies on bradykinin demonstrate that the Ser-Pro amide bond populates both cis and trans conformations, giving rise to at least 10 distinguishable conformer populations under physiological conditions [1]. In the isolated tripeptide L-Seryl-L-prolyl-L-phenylalanine, the cis isomer is estimated to represent approximately 10–15% of the equilibrium population at 25°C, based on NMR studies of analogous Ser-Pro dipeptides [2]. By comparison, the isomer L-Prolyl-L-seryl-L-phenylalanine (Pro at N-terminus) shows a cis population of only 3–5% for the Pro-Ser bond, owing to the different stereoelectronic constraints [2]. This 2- to 3-fold difference in cis conformer abundance can influence recognition by proline-specific binding proteins and should be considered when the tripeptide is used as a ligand or inhibitor template.

Proline isomerism Peptide conformation Ion mobility spectrometry

Procurement-Relevant Application Scenarios for L-Seryl-L-prolyl-L-phenylalanine


Bradykinin Degradation Product Standard for POP/ZapA Enzyme Assays

The authentic Ser-Pro-Phe tripeptide is required as a reference standard to identify and quantify the C-terminal fragment generated during prolyl oligopeptidase (POP) or ZapA-mediated hydrolysis of bradykinin-based substrates (Km = 13.6 μM, kcat = 3.96 s⁻¹ for the intact peptide) [1]. Generic tripeptides cannot substitute due to the specific chromatographic and mass spectrometric properties of the native sequence.

Minimalist Proline-Containing Model Peptide for Conformational Studies

With its measurable cis-trans equilibrium (~10–15% cis at the Ser-Pro bond), L-Seryl-L-prolyl-L-phenylalanine serves as an economical model for studying proline isomerization by NMR or IM-MS, particularly when comparing the effects of flanking residue identity (Ser vs. Ala vs. Pro) on conformer populations [2].

Aminopeptidase-Resistant Tripeptide for Cell-Based Bioactivity Screens

The penultimate proline confers ~10–100-fold resistance to broad-specificity aminopeptidases relative to non-proline analogs, making the Ser-Pro-Phe sequence suitable for prolonged incubation in cell culture media where peptide integrity must be maintained [3].

HPLC/CE System Suitability Standard with Defined Isomer Separation Capability

The target compound's LogP (−1.2) and pKa (3.56) are sufficiently distinct from its sequence isomer (LogP −0.9, pKa ~3.40) to allow baseline separation on standard C18 columns (ΔLogP ≈ −0.3), providing a convenient two-isomer system for evaluating column performance and mobile-phase pH effects .

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